molecular formula C29H46O B566096 Stigmasta-4,25-dien-3-one CAS No. 848669-08-9

Stigmasta-4,25-dien-3-one

Cat. No.: B566096
CAS No.: 848669-08-9
M. Wt: 410.686
InChI Key: IUJSEAGAJKMVBJ-XJZKHKOHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Stigmasta-4,25-dien-3-one is a naturally occurring steroidal compound found in various plant sources. It belongs to the class of phytosterols, which are plant-derived sterols structurally similar to cholesterol. This compound has garnered interest due to its potential biological activities and applications in various fields, including medicine and industry.

Mechanism of Action

Target of Action

Stigmasta-4,25-dien-3-one is an antitubercular agent . It shows cytotoxicity against the human HT1080 tumoral cell line . The primary target of this compound is the HT1080 tumoral cells.

Mode of Action

It is known to exhibit cytotoxicity against the ht1080 tumoral cell line . This suggests that it may interact with cellular components or processes essential for the survival and proliferation of these cells, leading to their death or growth inhibition.

Biochemical Pathways

Given its cytotoxic activity against HT1080 tumoral cells , it is likely that it interferes with pathways critical for cell survival and proliferation

Result of Action

The primary result of this compound’s action is its cytotoxic effect on HT1080 tumoral cells . This leads to the death or growth inhibition of these cells, which could potentially be beneficial in the treatment of diseases characterized by the abnormal growth of similar cell types.

Preparation Methods

Synthetic Routes and Reaction Conditions: Stigmasta-4,25-dien-3-one can be synthesized through the oxidation of stigmasterol, a common phytosterol. The oxidation process typically involves reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4). For instance, the oxidation of stigmasterol with PCC yields this compound as one of the products .

Industrial Production:

Properties

IUPAC Name

(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylhept-6-en-2-yl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H46O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h18,20-21,24-27H,2,7-17H2,1,3-6H3/t20-,21-,24+,25-,26+,27+,28+,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUJSEAGAJKMVBJ-XJZKHKOHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H46O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: Where has Stigmasta-4,25-dien-3-one been found in nature?

A1: this compound has been isolated from the branches of the Porcelia macrocarpa plant []. It has also been identified as a constituent of Clerodendrum paniculatum [].

Q2: Is this compound a novel compound?

A2: While this compound itself is not a newly discovered compound, a closely related compound, (22E)-Stigmasta-4,22,25-trien-3-one, found alongside this compound in Porcelia macrocarpa, is reported as a new steroid [].

Q3: What techniques were used to identify this compound in these plants?

A3: The researchers utilized a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to elucidate the structure of this compound []. They compared the data obtained with existing literature on similar compounds to confirm its identity.

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